molecular formula C16H16O2Se2 B14461890 Acetic acid, bis(phenylseleno)-, ethyl ester CAS No. 72041-41-9

Acetic acid, bis(phenylseleno)-, ethyl ester

Cat. No.: B14461890
CAS No.: 72041-41-9
M. Wt: 398.2 g/mol
InChI Key: SKGOWPNUHUDTMM-UHFFFAOYSA-N
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Description

Acetic acid, bis(phenylseleno)-, ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes two phenylseleno groups attached to an ethyl ester of acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bis(phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is as follows:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

Industrial Production Methods

On an industrial scale, the production of esters like this compound involves continuous processes where reactants are fed into reactors and products are continuously removed. This ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions where the phenylseleno groups are oxidized to selenoxides.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The phenylseleno groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles.

Major Products

Scientific Research Applications

Acetic acid, bis(phenylseleno)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing phenylseleno groups into molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which acetic acid, bis(phenylseleno)-, ethyl ester exerts its effects involves the interaction of the phenylseleno groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings.

    Phenylselenoacetic acid: A compound with similar phenylseleno groups but different ester structure.

Uniqueness

Acetic acid, bis(phenylseleno)-, ethyl ester is unique due to the presence of two phenylseleno groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

72041-41-9

Molecular Formula

C16H16O2Se2

Molecular Weight

398.2 g/mol

IUPAC Name

ethyl 2,2-bis(phenylselanyl)acetate

InChI

InChI=1S/C16H16O2Se2/c1-2-18-15(17)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3

InChI Key

SKGOWPNUHUDTMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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